molecular formula C21H18N4O2 B2850370 2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415571-82-1

2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2850370
CAS No.: 2415571-82-1
M. Wt: 358.401
InChI Key: ZCBPZRVBJOFCTJ-UHFFFAOYSA-N
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Description

2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that combines a quinoxaline moiety with a pyrrolo[3,4-c]pyrrole scaffold. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of intermediate compounds, which are then cyclized to form the desired product .

Industrial Production Methods

Industrial production of such complex heterocyclic compounds often relies on scalable and cost-effective methods. Techniques such as microwave-assisted synthesis and the use of solid-phase synthesis can be employed to enhance yield and purity while reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs .

Scientific Research Applications

2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-benzyl-2-quinoxalin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-20-15-12-24(19-10-22-17-8-4-5-9-18(17)23-19)13-16(15)21(27)25(20)11-14-6-2-1-3-7-14/h1-10,15-16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBPZRVBJOFCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC4=CC=CC=C4N=C3)C(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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